

Comparative NMR Analysis: But-1-yn-1-yltrimethylsilane and Related Alkynes

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Compound of Interest

Compound Name: **But-1-yn-1-yltrimethylsilane**

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A detailed guide to the ^1H and ^{13}C NMR characterization of **But-1-yn-1-yltrimethylsilane**, with a comparative analysis against trimethylsilylacetylene and 1-butyne. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the spectral features of these compounds, supported by experimental data and protocols.

The introduction of a trimethylsilyl (TMS) group to a terminal alkyne significantly influences its electronic environment, leading to characteristic shifts in Nuclear Magnetic Resonance (NMR) spectra. This guide provides a detailed comparison of the ^1H and ^{13}C NMR spectra of **But-1-yn-1-yltrimethylsilane** with its parent alkyne, 1-butyne, and the simpler analog, trimethylsilylacetylene. Understanding these spectral differences is crucial for the unambiguous identification and characterization of silylated alkynes in various research and development applications.

^1H and ^{13}C NMR Data Comparison

The following tables summarize the ^1H and ^{13}C NMR chemical shifts (δ) for **But-1-yn-1-yltrimethylsilane**, trimethylsilylacetylene, and 1-butyne. The data highlights the shielding and deshielding effects of the trimethylsilyl group and the alkyl chain on the respective nuclei.

| Compound | Nucleus | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
|--------------------------|------------------------------------|----------------------------------|--------------|---------------------------|-------------------|
| But-1-yn-1-ne | -Si(CH ₃) ₃ | 0.15 | singlet | - | CDCl ₃ |
| | -CH ₂ - | 2.24 | quartet | 7.6 | CDCl ₃ |
| | -CH ₃ | 1.15 | triplet | 7.6 | CDCl ₃ |
| Trimethylsilyl acetylene | -Si(CH ₃) ₃ | 0.06 | singlet | - | CDCl ₃ |
| | \equiv C-H | 2.38 | singlet | - | CDCl ₃ |
| 1-Butyne | \equiv C-H | 1.95 | triplet | 2.7 | CDCl ₃ |
| | -CH ₂ - | 2.15 | quartet | 7.4 | CDCl ₃ |
| | -CH ₃ | 1.09 | triplet | 7.4 | CDCl ₃ |

Table 1: ¹H NMR Spectral Data Comparison.

| Compound | Nucleus | Chemical Shift (δ , ppm) | Solvent |
|------------------------------------|---------|----------------------------------|---------|
| <hr/> | | | |
| But-1-yn-1-yltrimethylsilane | | | |
| <hr/> | | | |
| -Si(CH ₃) ₃ | -0.1 | CDCl ₃ | |
| <hr/> | | | |
| -C≡ | 108.9 | CDCl ₃ | |
| <hr/> | | | |
| ≡C-Si | 90.8 | CDCl ₃ | |
| <hr/> | | | |
| -CH ₂ - | 20.7 | CDCl ₃ | |
| <hr/> | | | |
| -CH ₃ | 14.5 | CDCl ₃ | |
| <hr/> | | | |
| Trimethylsilylacetylene | | | |
| <hr/> | | | |
| -Si(CH ₃) ₃ | -0.10 | CDCl ₃ | |
| <hr/> | | | |
| -C≡ | 103.9 | CDCl ₃ | |
| <hr/> | | | |
| ≡C-Si | 95.6 | CDCl ₃ | |
| <hr/> | | | |
| 1-Butyne | | | |
| <hr/> | | | |
| ≡C-H | 68.5 | CDCl ₃ | |
| <hr/> | | | |
| -C≡ | 84.4 | CDCl ₃ | |
| <hr/> | | | |
| -CH ₂ - | 20.4 | CDCl ₃ | |
| <hr/> | | | |
| -CH ₃ | 13.5 | CDCl ₃ | |
| <hr/> | | | |

Table 2: ¹³C NMR Spectral Data Comparison.

Spectral Interpretation and Key Observations

The presence of the electron-donating trimethylsilyl group results in a significant upfield shift (shielding) of the acetylenic carbons compared to the non-silylated alkyne, 1-butyne. In the ¹³C NMR spectrum of **But-1-yn-1-yltrimethylsilane**, the sp-hybridized carbons appear at approximately 108.9 and 90.8 ppm, whereas in 1-butyne, they resonate further downfield at 84.4 and 68.5 ppm.

In the ^1H NMR spectrum, the protons of the trimethylsilyl group typically appear as a sharp singlet at a high field, around 0.15 ppm for **But-1-yn-1-yltrimethylsilane** and 0.06 ppm for trimethylsilylacetylene, a region that is usually free from other proton signals. The protons on the ethyl group of **But-1-yn-1-yltrimethylsilane** exhibit a quartet and a triplet, similar to 1-butyne, but with slight downfield shifts due to the influence of the silyl group.

Experimental Protocols

Sample Preparation: Due to the volatile and potentially moisture-sensitive nature of these compounds, samples for NMR analysis should be prepared under an inert atmosphere (e.g., argon or nitrogen) in a glovebox. A concentration of 5-25 mg of the compound is typically dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).^[1]

NMR Data Acquisition: ^1H and ^{13}C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).^{[2][3]} For ^1H NMR, standard pulse sequences are used. For ^{13}C NMR, proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

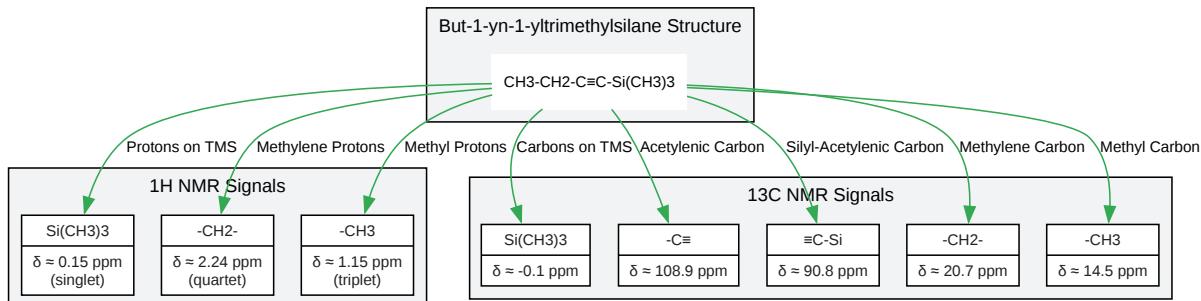
Logical Workflow for NMR Characterization

The following diagram illustrates the typical workflow for the NMR characterization of an alkynylsilane.

NMR Characterization Workflow

Signaling Pathway and Structural Relationships

The following diagram illustrates the key structural features and their corresponding signals in the ^1H and ^{13}C NMR spectra of **But-1-yn-1-yltrimethylsilane**.



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